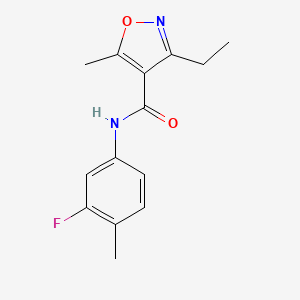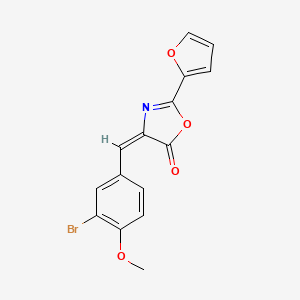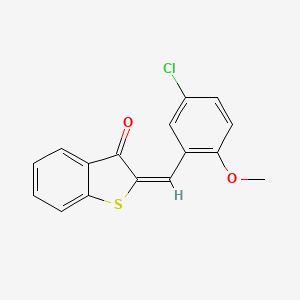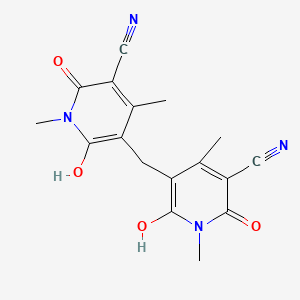![molecular formula C19H25NO B5879093 2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
2-[(2,2-diphenylethyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-diphenylethyl)(propyl)amino]ethanol, also known as DPPE, is a chemical compound that is widely used in scientific research. It is a chiral compound that has two enantiomers, which are mirror images of each other. DPPE is a versatile compound that has several applications in the field of chemistry, biology, and pharmacology.
Mecanismo De Acción
2-[(2,2-diphenylethyl)(propyl)amino]ethanol is a chiral compound that has two enantiomers. The two enantiomers have different biological activities. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to interact with several biological targets such as GABA receptors, dopamine receptors, and sigma receptors. The mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors.
Biochemical and Physiological Effects:
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have antipsychotic and antidepressant effects. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to modulate the activity of several neurotransmitters such as GABA, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several advantages for lab experiments. It is a versatile compound that can be used in several synthetic reactions. It is also readily available and relatively inexpensive. However, 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has some limitations. It is a chiral compound that has two enantiomers, which can complicate experiments. The biological activity of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, and it may have off-target effects.
Direcciones Futuras
There are several future directions for the research on 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. One direction is to further investigate the mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. Another direction is to explore the potential therapeutic applications of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol in the treatment of psychiatric disorders. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be used as a building block in the synthesis of complex molecules. The development of new synthetic methods for 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be a future direction.
Métodos De Síntesis
2-[(2,2-diphenylethyl)(propyl)amino]ethanol can be synthesized by the reaction of 2-aminopropanol with 2,2-diphenylethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several applications in scientific research. It is widely used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand in metal-catalyzed reactions. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been used in the synthesis of several natural products and pharmaceuticals. It is also used as a building block in the synthesis of dendrimers and other complex molecules.
Propiedades
IUPAC Name |
2-[2,2-diphenylethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-20(14-15-21)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,21H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMUSOSKPAOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430155 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)